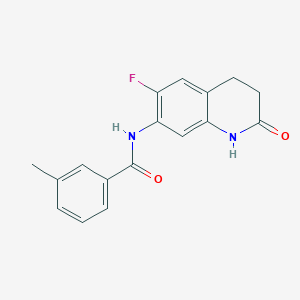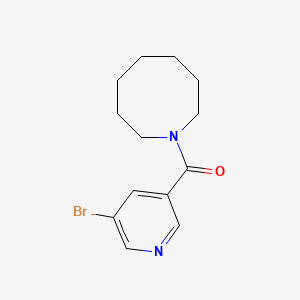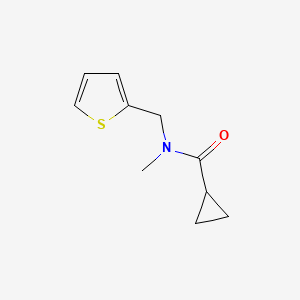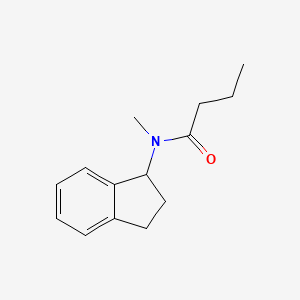
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its potential to enhance physical performance.
作用機序
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, energy metabolism, and glucose uptake in skeletal muscle and liver. Moreover, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been found to reduce inflammation in adipose tissue by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been shown to improve physical performance by increasing endurance and reducing fatigue in animal models. It has been found to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle, leading to improved endurance capacity. Moreover, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been found to increase oxygen uptake and reduce lactate accumulation during exercise, indicating improved aerobic capacity.
実験室実験の利点と制限
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to activate PPARδ in various tissues, and its potential to improve physical performance in animal models. However, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has some limitations, including its potential to cause cancer in animal models, its unknown long-term effects on human health, and its potential to enhance athletic performance, which raises ethical concerns.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide, including its potential therapeutic applications in various diseases such as diabetes, obesity, and cardiovascular diseases, its effects on mitochondrial function and oxidative stress, its long-term safety and efficacy in humans, and its potential to enhance physical performance in athletes. Moreover, further research is needed to understand the mechanisms underlying the potential carcinogenic effects of N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide and to develop safer and more effective PPARδ agonists for therapeutic use.
合成法
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide involves several steps, including the condensation of 2-bromo-4-methylpentanoic acid with 2-amino-3-methylbenzoic acid, followed by cyclization with trifluoroacetic anhydride to form the indene ring. The resulting compound is then treated with methylamine to yield N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce inflammation in adipose tissue. Moreover, N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide has been found to increase the expression of genes involved in fatty acid oxidation and energy metabolism in skeletal muscle and liver.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-14(16)15(2)13-10-9-11-7-4-5-8-12(11)13/h4-5,7-8,13H,3,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBYRHMYOGWAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

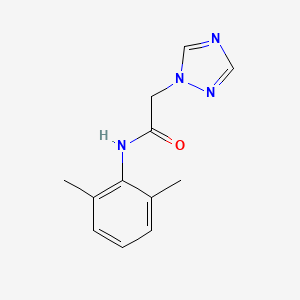
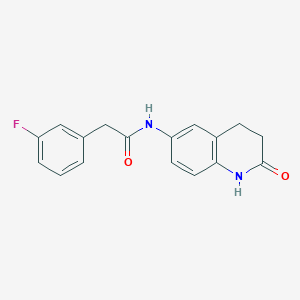

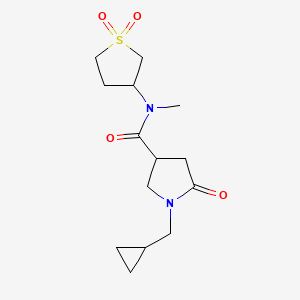
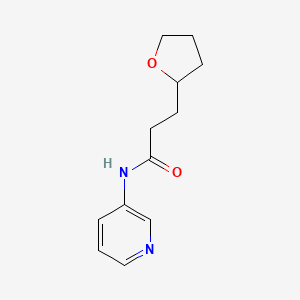
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
